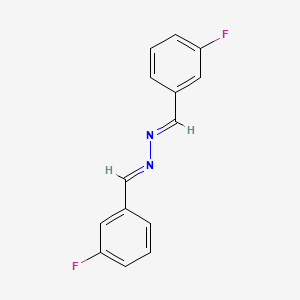
nickel bis(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel bis(dihydrogen phosphate) is an inorganic compound with the molecular formula Ni(H₂PO₄)₂. It is also known as phosphoric acid, nickel(2+) salt (2:1). This compound is characterized by its unique chemical structure, which includes nickel ions coordinated with dihydrogen phosphate groups. It has a molecular weight of 252.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel bis(dihydrogen phosphate) can be synthesized through various methods. One common approach involves the reaction of nickel chloride with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ \text{NiCl}_2 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Ni(H}_2\text{PO}_4\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, nickel bis(dihydrogen phosphate) is often produced using a hydrothermal synthesis method. This involves the reaction of nickel nitrate hexahydrate with ammonium phosphate dibasic under high temperature and pressure conditions. The hydrothermal method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel phosphate.
Reduction: Under reducing conditions, it can be converted to nickel phosphide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Metal salts such as sodium or potassium salts are used in substitution reactions.
Major Products Formed:
Oxidation: Nickel phosphate.
Reduction: Nickel phosphide.
Substitution: Various metal phosphates depending on the substituting metal
Scientific Research Applications
Nickel bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel phosphides, which are important catalysts in hydrogen evolution reactions.
Biology: It is studied for its potential use in biological systems, particularly in enzyme immobilization.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of flame retardants and as a component in supercapacitors
Mechanism of Action
The mechanism by which nickel bis(dihydrogen phosphate) exerts its effects is primarily through its ability to coordinate with other molecules. In catalysis, for example, the nickel ions can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions. The dihydrogen phosphate groups can also participate in hydrogen bonding, stabilizing the compound in various environments .
Comparison with Similar Compounds
Nickel Phosphate (Ni₃(PO₄)₂): Unlike nickel bis(dihydrogen phosphate), nickel phosphate has a different stoichiometry and is used primarily in different applications such as ceramics and pigments.
Nickel Phosphide (Ni₂P): This compound is a key catalyst in hydrogen evolution reactions, similar to nickel bis(dihydrogen phosphate), but it has different electronic properties and catalytic efficiencies.
Nickel Sulfate (NiSO₄): Used in electroplating and as a precursor for other nickel compounds, it differs significantly in its chemical behavior and applications
Uniqueness: Nickel bis(dihydrogen phosphate) is unique due to its specific coordination chemistry and its ability to participate in a wide range of chemical reactions. Its applications in catalysis and materials science make it a valuable compound for both research and industrial purposes.
Properties
CAS No. |
18718-11-1 |
|---|---|
Molecular Formula |
H2NiO4P+ |
Molecular Weight |
155.681 g/mol |
IUPAC Name |
dihydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-1 |
InChI Key |
OLYKGFYCSAJGKT-UHFFFAOYSA-M |
Canonical SMILES |
OP(=O)(O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)







